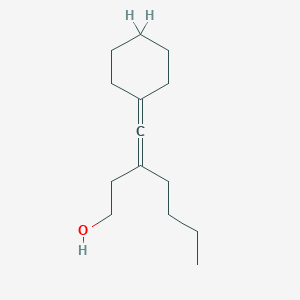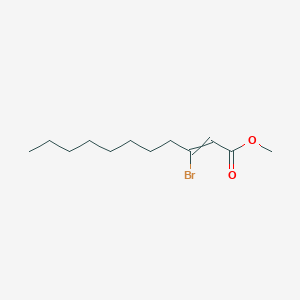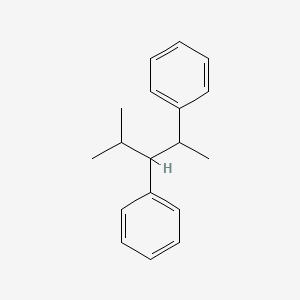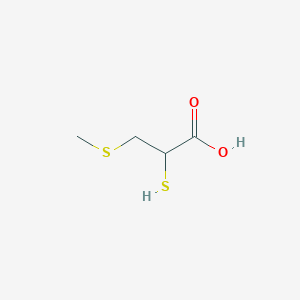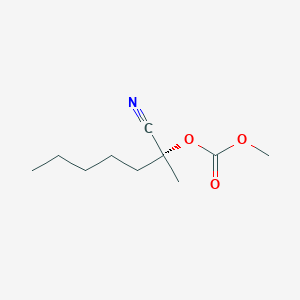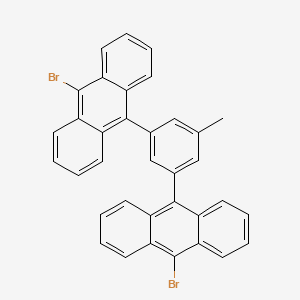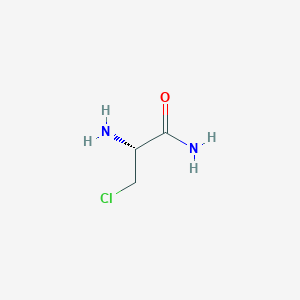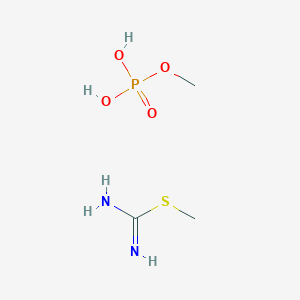
Methyl carbamimidothioate;methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl carbamimidothioate and methyl dihydrogen phosphate are two distinct chemical compounds. Methyl carbamimidothioate is an organic reagent used as a building block for the synthesis of various organic compounds . Methyl dihydrogen phosphate, on the other hand, is a phosphate ester commonly used in biochemical and industrial applications .
Méthodes De Préparation
Methyl Carbamimidothioate
Methyl carbamimidothioate can be synthesized from carbamimidothioic acid and iodomethane . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Methyl Dihydrogen Phosphate
Methyl dihydrogen phosphate is typically prepared by the esterification of phosphoric acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid and is carried out under controlled temperature conditions to prevent side reactions .
Analyse Des Réactions Chimiques
Methyl Carbamimidothioate
Methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to thiourea derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form different thiourea derivatives.
Methyl Dihydrogen Phosphate
Methyl dihydrogen phosphate participates in:
Hydrolysis: It can be hydrolyzed to methanol and phosphoric acid in the presence of water and a catalyst.
Condensation: It can react with alcohols to form various phosphate esters under acidic conditions.
Applications De Recherche Scientifique
Methyl Carbamimidothioate
Methyl carbamimidothioate is used in:
Chemistry: As a building block for synthesizing heterocyclic compounds.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Methyl Dihydrogen Phosphate
Methyl dihydrogen phosphate is utilized in:
Biochemistry: As a reagent in phosphorylation reactions.
Medicine: In the formulation of certain medications.
Industry: As a flame retardant and plasticizer.
Mécanisme D'action
Methyl Carbamimidothioate
The mechanism of action of methyl carbamimidothioate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can inhibit enzyme activity by binding to the active site of enzymes, thereby blocking substrate access .
Methyl Dihydrogen Phosphate
Methyl dihydrogen phosphate acts as a phosphorylating agent, transferring phosphate groups to various substrates. This process is crucial in biochemical pathways such as ATP synthesis and signal transduction .
Comparaison Avec Des Composés Similaires
Methyl Carbamimidothioate
Similar compounds include:
Thiourea: Shares similar reactivity but lacks the methyl group.
Methyl isothiourea: Similar structure but different reactivity due to the isothiourea group.
Methyl Dihydrogen Phosphate
Dimethyl phosphate: Contains two methyl groups instead of one.
Ethyl dihydrogen phosphate: Contains an ethyl group instead of a methyl group.
Methyl carbamimidothioate and methyl dihydrogen phosphate are unique in their specific reactivities and applications, making them valuable in various scientific and industrial fields.
Propriétés
Numéro CAS |
918415-63-1 |
|---|---|
Formule moléculaire |
C3H11N2O4PS |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
methyl carbamimidothioate;methyl dihydrogen phosphate |
InChI |
InChI=1S/C2H6N2S.CH5O4P/c1-5-2(3)4;1-5-6(2,3)4/h1H3,(H3,3,4);1H3,(H2,2,3,4) |
Clé InChI |
IAHYQQJTMPZKTK-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(O)O.CSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
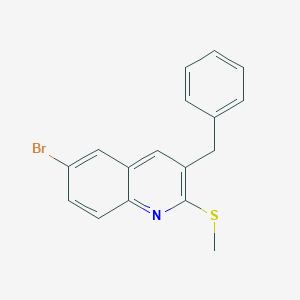

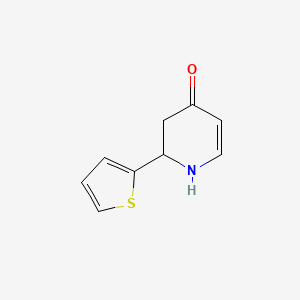
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
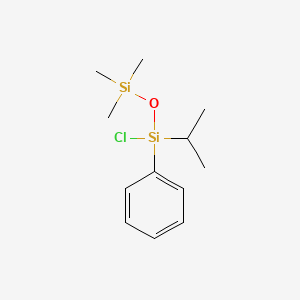
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
